Methyl 2-(3-cyano-5-fluorophenyl)acetate
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Overview
Description
Methyl 2-(3-cyano-5-fluorophenyl)acetate is an organic compound with the molecular formula C10H8FNO2 It is a fluorinated derivative of phenylacetate, characterized by the presence of a cyano group at the 3-position and a fluorine atom at the 5-position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-cyano-5-fluorophenyl)acetate typically involves the reaction of 3-cyano-5-fluorobenzaldehyde with methyl acetate in the presence of a base such as sodium methoxide. The reaction proceeds through a nucleophilic addition mechanism, followed by esterification to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(3-cyano-5-fluorophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products:
Oxidation: Formation of 2-(3-cyano-5-fluorophenyl)acetic acid.
Reduction: Formation of 2-(3-aminomethyl-5-fluorophenyl)acetate.
Substitution: Formation of various substituted phenylacetates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(3-cyano-5-fluorophenyl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Methyl 2-(3-cyano-5-fluorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and fluorine groups play a crucial role in modulating the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- Methyl 2-(4-cyano-3-fluorophenyl)acetate
- Methyl 2-(3-cyano-4-fluorophenyl)acetate
- Methyl 2-(3-cyano-5-chlorophenyl)acetate
Comparison: Methyl 2-(3-cyano-5-fluorophenyl)acetate is unique due to the specific positioning of the cyano and fluorine groups, which influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific research applications.
Properties
Molecular Formula |
C10H8FNO2 |
---|---|
Molecular Weight |
193.17 g/mol |
IUPAC Name |
methyl 2-(3-cyano-5-fluorophenyl)acetate |
InChI |
InChI=1S/C10H8FNO2/c1-14-10(13)5-7-2-8(6-12)4-9(11)3-7/h2-4H,5H2,1H3 |
InChI Key |
FRKGXOCKKAVEBY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC(=CC(=C1)F)C#N |
Origin of Product |
United States |
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